molecular formula C19H20N4O4S B11007168 methyl 2-({[3-(4-methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]acetyl}amino)-5-methyl-1,3-thiazole-4-carboxylate

methyl 2-({[3-(4-methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]acetyl}amino)-5-methyl-1,3-thiazole-4-carboxylate

Cat. No.: B11007168
M. Wt: 400.5 g/mol
InChI Key: UYBLEQGQGHSPFN-UHFFFAOYSA-N
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Description

Methyl 2-({[3-(4-methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]acetyl}amino)-5-methyl-1,3-thiazole-4-carboxylate is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and material science. This compound features a unique structure that combines a pyrazole ring, a thiazole ring, and a methoxyphenyl group, making it an interesting subject for chemical research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-({[3-(4-methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]acetyl}amino)-5-methyl-1,3-thiazole-4-carboxylate typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrazole ring, followed by the introduction of the methoxyphenyl group. The thiazole ring is then synthesized and coupled with the pyrazole derivative. The final step involves the esterification of the carboxylate group.

    Preparation of Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with an appropriate diketone under acidic conditions.

    Introduction of Methoxyphenyl Group: The methoxyphenyl group is introduced through a Friedel-Crafts acylation reaction.

    Synthesis of Thiazole Ring: The thiazole ring is synthesized using a Hantzsch thiazole synthesis method, which involves the condensation of α-haloketones with thioamides.

    Coupling and Esterification: The pyrazole and thiazole derivatives are coupled using a peptide coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base. The final esterification step is carried out using methanol and a catalytic amount of acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis using bulk reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-({[3-(4-methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]acetyl}amino)-5-methyl-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts like palladium on carbon or sodium borohydride, resulting in the reduction of carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the thiazole ring, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium hydride in DMF (dimethylformamide) with alkyl halides.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Alkylated derivatives.

Scientific Research Applications

Methyl 2-({[3-(4-methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]acetyl}amino)-5-methyl-1,3-thiazole-4-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of methyl 2-({[3-(4-methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]acetyl}amino)-5-methyl-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. For example, it may inhibit enzymes involved in inflammation or cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C19H20N4O4S

Molecular Weight

400.5 g/mol

IUPAC Name

methyl 2-[[2-[3-(4-methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]acetyl]amino]-5-methyl-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C19H20N4O4S/c1-10-14(17(23-22-10)12-5-7-13(26-3)8-6-12)9-15(24)20-19-21-16(11(2)28-19)18(25)27-4/h5-8H,9H2,1-4H3,(H,22,23)(H,20,21,24)

InChI Key

UYBLEQGQGHSPFN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1)C2=CC=C(C=C2)OC)CC(=O)NC3=NC(=C(S3)C)C(=O)OC

Origin of Product

United States

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